molecular formula C9H8N2O2 B1335018 2-(1H-Benzo[d]imidazol-6-yl)acetic acid CAS No. 473895-86-2

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Cat. No. B1335018
M. Wt: 176.17 g/mol
InChI Key: KGMCJQLLJVFPSK-UHFFFAOYSA-N
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Description

The compound "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" is a derivative of benzoimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its diverse range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis .

Synthesis Analysis

The synthesis of related benzoimidazole acetic acid derivatives involves the formation of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids . Another related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, showcasing the versatility in functionalizing the benzoimidazole core .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by these methods, and the solid-state structure was confirmed by single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and confirm the molecular features of these compounds .

Chemical Reactions Analysis

The chemical reactions of benzoimidazole acetic acid derivatives include hydrolysis, decarboxylation, and hydrazinolysis . These reactions are crucial for further functionalization and for understanding the reactivity of these compounds. Additionally, the synthesis of various benzoimidazole derivatives involves reactions with different carboxylic acids and other reagents, leading to a wide array of compounds with potential antioxidant and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be studied through elemental analysis, thermogravimetric analysis (TG), and luminescence spectra. Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid with different metal ions have been synthesized and characterized, revealing diverse coordination modes and luminescent properties . The crystal structure of related compounds is often stabilized by intermolecular hydrogen bonds, which can be identified through X-ray diffraction studies .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activities

2-(1H-Benzo[d]imidazol-6-yl)acetic acid, recognized for its significance in medicinal chemistry, is particularly noted for its role as a key component in various biological activities. Its inclusion in the synthesis of hybrid compounds, specifically purine/benzimidazole hybrids, has been shown to markedly enhance anticancer activities. Such hybrids, substituted with a range of moieties, have demonstrated improved potency and selectivity against cancer cells, revealing promising avenues in anticancer drug development (Yimer & Fekadu, 2015).

Benzimidazole and Pharmacological Activities

Benzimidazole derivatives, encompassing a broad spectrum of pharmacological activities, are widely recognized in the field of drug discovery. These compounds have demonstrated significant biological actions, including anthelmintic, antiprotozoal, antifungal, anticancer, anti-viral, anti-oxidant, and anti-inflammatory effects. The review underlines the versatility of benzimidazole as a core molecule for synthesizing pharmacologically active compounds, highlighting its pivotal role in current and future medicinal chemistry (Thapa, Nargund, & Biradar, 2022).

Imidazoline Receptors and Toxicology

In toxicology, imidazoline receptors are gaining attention due to their interaction with various drugs and chemicals. These receptors are implicated in a range of physiological responses, including cardiovascular and neurological effects. The understanding of imidazoline receptors, particularly their role in drug toxicity and potential therapeutic applications, is crucial for advancing pharmacology and toxicology research (Lowry & Brown, 2014).

Safety And Hazards

For more detailed information, you can refer to the source . If you have any specific questions or need additional details, feel free to ask!

properties

IUPAC Name

2-(3H-benzimidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCJQLLJVFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388835
Record name 1H-benzimidazol-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

CAS RN

473895-86-2
Record name 1H-benzimidazol-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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